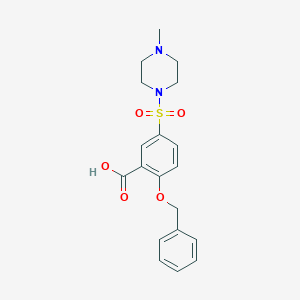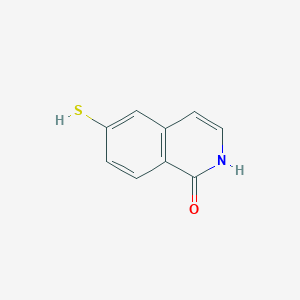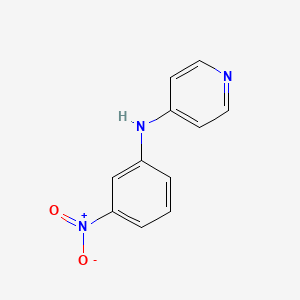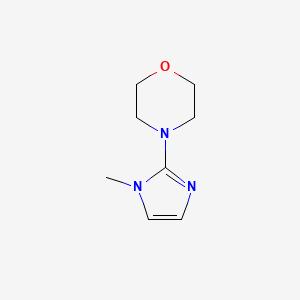
3-bromo-5-methylsulfonyl-1H-pyridin-2-one
Overview
Description
3-Bromo-5-(methylsulfonyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the third position, a methylsulfonyl group at the fifth position, and a keto group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methylsulfonyl-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the bromination of 5-(methylsulfonyl)pyridin-2(1H)-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(methylsulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The keto group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-2(1H)-one derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
3-Bromo-5-(methylsulfonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-methylsulfonyl-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methylsulfonyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridine: Similar structure but lacks the methylsulfonyl group.
5-(Methylsulfonyl)pyridin-2(1H)-one: Similar structure but lacks the bromine atom.
3-Chloro-5-(methylsulfonyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-5-(methylsulfonyl)pyridin-2(1H)-one is unique due to the presence of both the bromine atom and the methylsulfonyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C6H6BrNO3S |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
3-bromo-5-methylsulfonyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6BrNO3S/c1-12(10,11)4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |
InChI Key |
ODZBJQIENWLGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=O)C(=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Imino(phenyl)methyl]-4-methylaniline](/img/structure/B8586035.png)











